2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromo, methyl, and nitro group on the pyrazole ring, as well as a methylsulfanylphenyl group attached to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the bromo, methyl, and nitro groups. The final step involves the attachment of the methylsulfanylphenyl group to the acetamide moiety.
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The bromo, methyl, and nitro groups can be introduced through electrophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), methylation using methyl iodide, and nitration using a mixture of nitric acid and sulfuric acid.
Formation of Acetamide Moiety: The final step involves the reaction of the substituted pyrazole with 2-(methylsulfanyl)phenylacetic acid or its derivatives under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: It may have potential as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromo and methylsulfanyl groups can enhance binding affinity to certain proteins or enzymes. The acetamide moiety can form hydrogen bonds with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Similar pyrazole structure with different substituents.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a pyrazole ring with different functional groups.
Uniqueness
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromo, nitro, and methylsulfanyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3S/c1-8-12(14)13(18(20)21)16-17(8)7-11(19)15-9-5-3-4-6-10(9)22-2/h3-6H,7H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMCQENDZDGXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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